molecular formula C7H5Cl2NaO2S B13212958 Sodium (2,6-dichlorophenyl)methanesulfinate

Sodium (2,6-dichlorophenyl)methanesulfinate

Cat. No.: B13212958
M. Wt: 247.07 g/mol
InChI Key: KUMAWOSFKUIFCJ-UHFFFAOYSA-M
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Description

Sodium (2,6-dichlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H5Cl2NaO2S. It is a sodium salt derivative of methanesulfinic acid, where the sulfinic acid group is bonded to a 2,6-dichlorophenyl group. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2,6-dichlorophenyl)methanesulfinate typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium (2,6-dichlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of polar solvents and mild heating.

Major Products:

Scientific Research Applications

Sodium (2,6-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2,6-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile in chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

  • Sodium (2,4-dichlorophenyl)methanesulfinate
  • Sodium (4-chlorophenyl)methanesulfinate
  • Sodium (4-methoxyphenyl)methanesulfinate

Comparison: Sodium (2,6-dichlorophenyl)methanesulfinate is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical transformations .

Biological Activity

Sodium (2,6-dichlorophenyl)methanesulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects, particularly its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8_{8}H6_{6}Cl2_{2}NaO2_{2}S
  • Molecular Weight : 247.07 g/mol

The compound features a sulfinyl group attached to a methylene bridge that connects to a dichlorophenyl group. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and biological properties compared to other sulfinates.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Direct Sulfonation : Involves the reaction of dichlorobenzene with sulfur dioxide in the presence of sodium hydroxide.
  • Reduction of Sulfonyl Chlorides : Sodium bisulfite can be used to reduce corresponding sulfonyl chlorides to form the sulfinates.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit bacterial growth effectively, making it a candidate for use as an antimicrobial agent. Some key findings include:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Studies suggest that compounds in the sulfinates class can inhibit various bacterial strains, which is critical for developing new antibiotics.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for this compound against specific bacteria have been reported to be in the low micromolar range, indicating strong antibacterial activity.

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cells:

  • Cell Viability Assays : In vitro studies using MTT and crystal violet assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines .
  • IC50 Values : The IC50 values for this compound have been reported in the micromolar range, suggesting potential as an anticancer agent. For example, one study identified an IC50 of approximately 74 µM against specific cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeUnique Features
Sodium (2-chloro-4-fluorophenyl)methanesulfinateFluorinated derivativeEnhanced reactivity due to fluorine presence
Sodium (4-chlorophenyl)methanesulfinateMonochlorinated variantSimpler structure; less steric hindrance
Sodium bis(2-chloroethyl)sulfinateBis-sulfinateContains two chloroethyl groups; more complex
Sodium 4-(methylthio)phenylmethanesulfinateMethylthio derivativeDifferent functional group affecting reactivity

The dichlorinated structure of this compound contributes to its enhanced reactivity compared to less substituted analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated effective inhibition at concentrations as low as 50 µM.
  • Cytotoxicity in Cancer Cells : In a controlled experiment involving human cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values ranging between 60 µM and 80 µM across different cell types.
  • Mechanism of Action : Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects. Preliminary studies suggest it may involve the induction of oxidative stress in target cells.

Properties

Molecular Formula

C7H5Cl2NaO2S

Molecular Weight

247.07 g/mol

IUPAC Name

sodium;(2,6-dichlorophenyl)methanesulfinate

InChI

InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

KUMAWOSFKUIFCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

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